2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a brominated benzo[d][1,3]dioxole moiety, a tetrahydropyrimidine ring, and an ester linkage. The structural complexity of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of benzo[d][1,3]dioxole, followed by the formation of the tetrahydropyrimidine ring through a cyclization reaction. The final step involves the esterification of the carboxylate group with 2-ethylbutanol under acidic conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The brominated benzo[d][1,3]dioxole moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Scientific Research Applications
2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The brominated benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydropyrimidine ring can also interact with various biological pathways, leading to the modulation of cellular processes .
Comparison with Similar Compounds
Similar compounds include other brominated benzo[d][1,3]dioxole derivatives and tetrahydropyrimidine esters. Compared to these compounds, 2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H23BrN2O5 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-ethylbutyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H23BrN2O5/c1-4-11(5-2)8-25-18(23)16-10(3)21-19(24)22-17(16)12-6-14-15(7-13(12)20)27-9-26-14/h6-7,11,17H,4-5,8-9H2,1-3H3,(H2,21,22,24) |
InChI Key |
YCEFGZULGZDMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2Br)OCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.